![molecular formula C24H29NO4 B2408612 2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid CAS No. 1699536-35-0](/img/structure/B2408612.png)
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid
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Overview
Description
“2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid” is a chemical compound with the empirical formula C21H23NO4 . It has a molecular weight of 353.41 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3
. This provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is solid in form . Its empirical formula is C21H23NO4 and it has a molecular weight of 353.41 .Scientific Research Applications
1. Synthesis of Protected β-Amino Acids
The compound has been used in the synthesis of N-Fmoc-protected β-amino acids. This process involves the Arndt-Eistert protocol starting from commercially available N-Fmoc α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in two steps with high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).
2. Preparation for Solid-Phase Syntheses
This compound plays a crucial role in preparing N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
3. Surfactant for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include the compound , have been used as surfactants for carbon nanotubes. These surfactants are convertible into enzymatically activated CNT surfactants for homogeneous aqueous nanotube dispersions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).
4. Self-Assembled Structures Study
The self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, including Fmoc-protected aliphatic amino acids, have been studied under varying conditions, leading to insights into the design of novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
5. Synthesis of Oligomers
This compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, leading to efficient synthesis of oligomers varying in length and exhibiting potential biological significance (Gregar & Gervay-Hague, 2004).
Mechanism of Action
Target of Action
Similar compounds have been associated with targets such as the excitatory amino acid transporter (eaat), hydroxycarboxylic acid receptor (hcar), and free fatty acid receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and lipid metabolism.
Mode of Action
It’s known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the controlled addition of amino acids in peptide synthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the removal of the Fmoc group requires mildly basic conditions .
properties
IUPAC Name |
2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-5-6-15-22(23(26)27)25(4-2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZSXFEWOLCFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N(CC)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid |
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